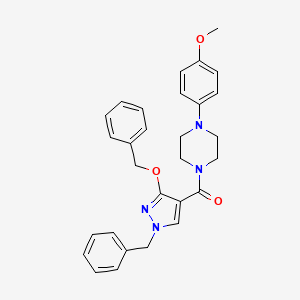

(1-benzyl-3-(benzyloxy)-1H-pyrazol-4-yl)(4-(4-methoxyphenyl)piperazin-1-yl)methanone

Descripción

This compound features a pyrazole core substituted with benzyl and benzyloxy groups at positions 1 and 3, respectively. A methanone bridge connects the pyrazole to a piperazine ring, which is further substituted with a 4-methoxyphenyl group at position 2. The benzyl/benzyloxy groups enhance lipophilicity, while the 4-methoxyphenyl group may contribute to receptor binding via electronic or steric effects .

Propiedades

IUPAC Name |

(1-benzyl-3-phenylmethoxypyrazol-4-yl)-[4-(4-methoxyphenyl)piperazin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H30N4O3/c1-35-26-14-12-25(13-15-26)31-16-18-32(19-17-31)29(34)27-21-33(20-23-8-4-2-5-9-23)30-28(27)36-22-24-10-6-3-7-11-24/h2-15,21H,16-20,22H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMPADKMLJWWFEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CN(N=C3OCC4=CC=CC=C4)CC5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H30N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

482.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (1-benzyl-3-(benzyloxy)-1H-pyrazol-4-yl)(4-(4-methoxyphenyl)piperazin-1-yl)methanone typically involves multiple steps, including the formation of the pyrazole and piperazine rings, followed by the introduction of the benzyl and methoxyphenyl groups. Common synthetic routes may include:

Formation of the Pyrazole Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with 1,3-diketones under acidic or basic conditions.

Formation of the Piperazine Ring: Piperazine derivatives can be synthesized via cyclization reactions involving 1,2-diamines and dihaloalkanes or through the Ugi reaction.

Introduction of Substituents: The benzyl and methoxyphenyl groups can be introduced through nucleophilic substitution reactions or via palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Análisis De Reacciones Químicas

Types of Reactions

(1-benzyl-3-(benzyloxy)-1H-pyrazol-4-yl)(4-(4-methoxyphenyl)piperazin-1-yl)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can be employed to reduce specific functional groups within the molecule.

Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific substituents with other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Aplicaciones Científicas De Investigación

(1-benzyl-3-(benzyloxy)-1H-pyrazol-4-yl)(4-(4-methoxyphenyl)piperazin-1-yl)methanone has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including neurodegenerative disorders and inflammatory conditions.

Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Mecanismo De Acción

The mechanism of action of (1-benzyl-3-(benzyloxy)-1H-pyrazol-4-yl)(4-(4-methoxyphenyl)piperazin-1-yl)methanone involves its interaction with specific molecular targets and pathways. These may include:

Molecular Targets: Enzymes, receptors, or proteins that the compound binds to or modulates.

Pathways Involved: Signal transduction pathways, metabolic pathways, or gene expression pathways that are affected by the compound’s activity.

Comparación Con Compuestos Similares

Structural Analogs and Substituent Variations

a. Pyrazole-Piperazine Methanone Derivatives

- 4-(2,3-Dimethylphenyl)-1-piperazinylmethanone (CAS: 1015525-17-3) Differences: The piperazine is substituted with 2,3-dimethylphenyl instead of 4-methoxyphenyl, and the pyrazole has a phenyl group at position 3. The phenyl group on pyrazole may reduce metabolic stability compared to benzyl/benzyloxy substituents .

b. 7-Methoxy-4-{3-[4-(4-methyl-benzyl)-piperazin-1-yl]-propoxy}-3-phenyl-chromen-2-one (4g)

- Differences : The piperazine is linked to a chromen-2-one via a propoxy chain and substituted with 4-methylbenzyl.

- Implications : The chromen-2-one core introduces a rigid structure, likely affecting binding kinetics. The 4-methylbenzyl group on piperazine may offer weaker hydrogen bonding compared to 4-methoxyphenyl .

c. 1-(4-Hydroxy-1-(4-methoxybenzyl)-1H-pyrazol-3-yl)ethanone (CAS: 1370448-79-5)

- Differences : The pyrazole has a hydroxyl group at position 4 and a 4-methoxybenzyl group at position 1.

- Implications : The hydroxyl group improves solubility but may increase susceptibility to glucuronidation. The absence of a piperazine moiety limits receptor targeting diversity .

Physicochemical Properties

Inferred Pharmacological Implications

- Target Compound : The 4-methoxyphenyl group on piperazine may enhance affinity for serotonin or dopamine receptors, similar to antipsychotic drugs. The benzyloxy group on pyrazole could improve blood-brain barrier penetration .

- CAS: 1015525-17-3 : The dimethylphenyl substituent might favor σ-receptor binding, while the phenyl-pyrazole could limit metabolic degradation .

Actividad Biológica

The compound (1-benzyl-3-(benzyloxy)-1H-pyrazol-4-yl)(4-(4-methoxyphenyl)piperazin-1-yl)methanone is a complex organic molecule belonging to the class of pyrazole derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article delves into the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula for the compound is . The structure consists of a pyrazole ring linked to a benzyloxy group and a piperazine moiety, which contributes to its pharmacological properties.

| Property | Value |

|---|---|

| Molecular Weight | 378.46 g/mol |

| Solubility | Soluble in DMSO |

| LogP | 3.5 |

The biological activity of this compound is primarily attributed to its ability to modulate key cellular pathways. Recent studies suggest that it may exert its effects through:

- mTORC1 Inhibition : The compound has been shown to reduce mTORC1 activity, a critical regulator of cell growth and metabolism, which is often dysregulated in cancer cells .

- Autophagy Modulation : It influences autophagic processes by disrupting autophagic flux, potentially leading to increased cell death in cancerous cells under nutrient-deprived conditions .

Anticancer Properties

Research indicates that derivatives of this compound exhibit significant antiproliferative activity against various cancer cell lines, including pancreatic cancer cells (MIA PaCa-2). The following findings summarize its anticancer effects:

- Submicromolar Antiproliferative Activity : Selected analogs demonstrated potent antiproliferative effects with IC50 values in the low micromolar range .

- Increased Autophagy : Treatment with the compound results in elevated levels of autophagy markers, indicating its potential as an autophagy modulator .

Case Studies

Several studies have explored the biological activity of similar compounds within the pyrazole class:

- Study on N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides :

-

Neuropharmacological Evaluation :

- Related compounds have been evaluated for their effects on serotonin receptors, indicating potential anxiolytic or antidepressant properties. This suggests that our compound may also possess similar neuroactive effects pending further investigation.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrazole derivatives. Modifications at various positions on the pyrazole ring and piperazine moiety can enhance potency and selectivity against specific targets.

| Modification | Effect |

|---|---|

| Substituents on Pyrazole Ring | Enhanced antiproliferative activity |

| Alterations in Piperazine Structure | Improved receptor binding affinity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.